molecular formula C11H12N2O B1283558 3-(Benzylamino)oxetane-3-carbonitrile CAS No. 138650-20-1

3-(Benzylamino)oxetane-3-carbonitrile

Cat. No.: B1283558
CAS No.: 138650-20-1
M. Wt: 188.23 g/mol
InChI Key: YBAZJRCFQHYLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)oxetane-3-carbonitrile (BAOC) is a heterocyclic compound containing an oxetane ring and a carbonitrile group. It is a versatile building block for organic synthesis and has a wide range of applications in both academic and industrial research. BAOC is used as a starting material for the synthesis of various substituted oxetanes, which can be further used in a variety of applications, such as in the synthesis of drugs, pesticides, and other organic compounds.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • 3-(Silyloxy)oxetanes, closely related to 3-(benzylamino)oxetane-3-carbonitrile, are synthesized through the irradiation of mixtures of aromatic aldehydes and silyl enol ethers. This reaction is noted for its high diastereoselectivity, especially when chiral components are used (Vogt et al., 2009).

Bioisostere Applications in Drug Discovery

  • The oxetane ring, a key component in this compound, is significant in drug discovery as a bioisostere for both the geminal dimethyl group and the carbonyl group. A straightforward approach to access diverse 3-aminooxetanes involves the reactivity of oxetan-3-tert-butylsulfinimine (Hamzik & Brubaker, 2010).

Novel Synthetic Methods

  • Innovative synthesis methods for derivatives like 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles have been developed. This involves a one-pot, four-component condensation reaction using aromatic aldehydes and other reactants in acetonitrile (Rahmati et al., 2013).

Properties

IUPAC Name

3-(benzylamino)oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-11(8-14-9-11)13-6-10-4-2-1-3-5-10/h1-5,13H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZJRCFQHYLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567102
Record name 3-(Benzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138650-20-1
Record name 3-(Benzylamino)oxetane-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.